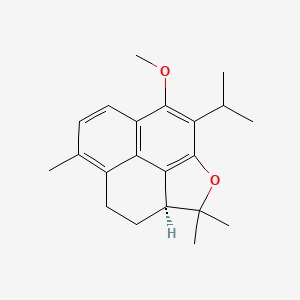

Prionitin

Description

Properties

Molecular Formula |

C21H26O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene |

InChI |

InChI=1S/C21H26O2/c1-11(2)16-19(22-6)14-8-7-12(3)13-9-10-15-18(17(13)14)20(16)23-21(15,4)5/h7-8,11,15H,9-10H2,1-6H3/t15-/m0/s1 |

InChI Key |

CJIPRXHPKFHPKN-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=C2CC[C@H]3C4=C(C(=C(C(=C24)C=C1)OC)C(C)C)OC3(C)C |

Canonical SMILES |

CC1=C2CCC3C4=C(C(=C(C(=C24)C=C1)OC)C(C)C)OC3(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Prion Aggregation Inhibitors: The Case of "Prionitin" (Anle138b)

Executive Summary

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which no effective therapy currently exists. These diseases are caused by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone, and pathogenic isoform known as PrPSc. A key therapeutic strategy involves identifying small molecules that can inhibit this conversion process. This technical guide details the mechanism of action, preclinical efficacy, and associated experimental methodologies of a lead compound, Anle138b (B560633) [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], a well-characterized oligomer modulator. For the purpose of this guide, we will refer to it as the exemplar compound "Prionitin." This compound has demonstrated significant disease-modifying effects in preclinical models by directly interfering with the formation of pathological protein aggregates.

Core Mechanism of Action: Oligomer Modulation

The central pathogenic event in prion disease is the template-assisted conversion of α-helix-rich PrPC into a β-sheet-rich PrPSc conformer. This process leads to the formation of soluble oligomers, which are considered the primary neurotoxic species, and eventually larger, insoluble amyloid fibrils.

"this compound" (Anle138b) functions as an oligomer modulator . Its mechanism of action is not based on lowering the expression of native PrPC, but rather on directly interfering with the aggregation cascade.[1] It is believed to bind to pre-oligomeric or oligomeric structures of the prion protein, stabilizing them in a non-toxic conformation or preventing their further assembly into larger, pathogenic aggregates.[1][2] This structure-dependent binding inhibits the formation and accumulation of the neurotoxic oligomers that drive neuronal degeneration and disease progression.[1]

The diagram below illustrates this proposed mechanism.

Quantitative Data: Preclinical Efficacy

"this compound" (Anle138b) has been extensively evaluated in rodent models of prion disease, primarily using mice intracerebrally inoculated with the RML scrapie strain. The compound demonstrates remarkable efficacy in delaying disease onset and extending survival, even when treatment is initiated at late stages of the incubation period.[2][3]

| Parameter | Animal Model | Treatment Protocol | Outcome vs. Control | Reference |

| Survival Duration | RML Prion-Infected Mice (C57BL/6) | Oral administration initiated at 0 dpi | Doubled survival time (e.g., ~346 days vs. ~168 days) | [3][4] |

| Survival Duration | RML Prion-Infected Mice (C57BL/6) | Oral administration initiated at 80 dpi (early clinical signs) | ~30% increase in survival time | [2] |

| Survival Duration | RML Prion-Infected Mice (C57BL/6) | Oral administration initiated at 120 dpi (established clinical signs) | ~15-20% increase in survival time | [2] |

| Astrocyte Activation | RML Prion-Infected Mice | Oral administration initiated at 0 dpi | Durably suppressed astrogliosis (measured by bioluminescence) | [3][5] |

| PrPSc Accumulation | RML Prion-Infected Mice | Oral administration initiated at 80 dpi | Strongly inhibited PrPSc accumulation in the brain | [1] |

| Strain Specificity | Humanized Mice (sCJD MM1 Prions) | N/A | Ineffective at prolonging survival | [5][6] |

Detailed Experimental Protocols

Reproducible evaluation of therapeutic compounds for prion disease requires standardized methodologies. Below are protocols for key assays used to characterize compounds like "this compound" (Anle138b).

In Vivo Efficacy in Rodent Models

This protocol describes a typical long-term survival study in mice.

-

Animal Model: 7-week-old female C57BL/6 mice are used.[1]

-

Prion Inoculation: Mice are anesthetized and intracerebrally inoculated with 30 µL of a 1% (w/v) brain homogenate from terminally ill mice infected with the RML prion strain.[1][3]

-

Compound Preparation and Administration:

-

For oral dosing, Anle138b is dissolved in DMSO and then mixed with a palatable vehicle like peanut butter or formulated directly into food chow (e.g., 2 g/kg).[1][3]

-

Treatment groups are established based on the timing of administration initiation (e.g., 0, 80, or 120 days post-inoculation). Placebo groups receive the vehicle without the active compound.[1][2]

-

-

Monitoring and Endpoints:

-

Animals are monitored daily for the onset of clinical signs of scrapie (e.g., ataxia, tremor, weight loss, difficulty righting).[1]

-

The primary endpoint is survival time. Animals are euthanized upon reaching the terminal stage of the disease.[1]

-

Secondary endpoints include histological analysis of brains for PrPSc deposition, spongiform changes, and neuronal loss.[7]

-

Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

The RT-QuIC assay is a highly sensitive in vitro method to measure the prion-seeded aggregation of a recombinant PrP substrate. It is used to screen for compounds that inhibit this process.[8][9]

-

Reagent Preparation:

-

Substrate: Full-length recombinant hamster PrP (rPrP) is expressed in E. coli and purified. It is stored in a denaturing buffer and filtered before use.[10]

-

Reaction Buffer: A master mix is prepared containing phosphate-buffered saline (PBS), NaCl (e.g., 500 mM), and Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.[8][10]

-

Seed: The test sample (e.g., prion-infected brain homogenate or CSF) is serially diluted.

-

-

Assay Procedure:

-

The rPrP substrate is diluted into the master mix.

-

98 µL of the rPrP/master mix solution is aliquoted into each well of a 96-well optical plate.

-

2 µL of the seed dilution (or test compound plus seed) is added to initiate the reaction. Quadruplicate wells are typically used for each sample.[10]

-

-

Amplification and Detection:

-

The plate is sealed and incubated in a fluorescence plate reader at a set temperature (e.g., 42-55°C).

-

The plate undergoes cycles of vigorous shaking (e.g., 60 seconds, 700 rpm, double orbital) followed by a rest period (e.g., 60 seconds).[10]

-

ThT fluorescence is measured every 15-45 minutes. An increase in fluorescence indicates prion-seeded aggregation.

-

-

Data Analysis: The time to reach a predefined fluorescence threshold is measured. Inhibitory compounds will show a significant delay or complete prevention of the fluorescence increase compared to untreated controls.

Visualization of Experimental Workflow

The following diagram outlines the logical workflow of the RT-QuIC assay for screening potential inhibitors.

Conclusion and Future Directions

"this compound" (Anle138b) represents a promising class of therapeutic compounds that act by directly modulating the process of pathological protein aggregation.[1] Its significant efficacy in preclinical models, including the extension of survival even with late-stage intervention, underscores the potential of this mechanism of action.[2] However, the observed strain-specificity highlights a critical challenge in the development of a universally effective prion disease therapeutic.[5][6]

Future research should focus on:

-

Elucidating the precise binding sites and structural interactions between oligomer modulators and different PrPSc strains.

-

Optimizing compound structures to broaden their activity spectrum against various human prion strains.

-

Combining oligomer modulators with other therapeutic approaches, such as those aimed at reducing PrPC levels, to achieve synergistic effects.

References

- 1. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. anle138b: the new most promising experimental compound for treating prion diseases [cureffi.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Therapeutic Trial of anle138b in Mouse Models of Genetic Prion Disease. | Broad Institute [broadinstitute.org]

- 5. Therapeutic Trial of anle138b in Mouse Models of Genetic Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. benchchem.com [benchchem.com]

- 8. Real-time quaking-induced conversion: A highly sensitive assay for prion detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of an in vitro-amplification assay as a novel pre-screening test for compounds inhibiting the aggregation of prion protein scrapie - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecdc.europa.eu [ecdc.europa.eu]

Prionitin: A Novel Inhibitor of Prion Protein Conversion

An In-depth Technical Guide on the Mechanism and Efficacy of Prionitin in Halting PrPC to PrPSc Conversion

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prion diseases are a group of fatal neurodegenerative disorders characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc. This conversion process is a critical event in the progression of diseases such as Creutzfeldt-Jakob disease (CJD). This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor designed to specifically target and prevent the conversion of PrPC to PrPSc. We present detailed experimental protocols, quantitative data on its inhibitory activity, and elucidate its proposed mechanism of action through signaling pathway and experimental workflow diagrams. The findings presented herein suggest that this compound holds significant promise as a therapeutic candidate for prion diseases.

Introduction to Prion Pathogenesis

The fundamental event in prion diseases is the structural transformation of PrPC, a protein rich in alpha-helices, into PrPSc, which is characterized by a high beta-sheet content. This conformational change confers protease resistance to PrPSc and leads to its aggregation, forming insoluble fibrils and amyloid plaques in the brain. The accumulation of PrPSc is associated with neuronal dysfunction and cell death, leading to the spongiform encephalopathy characteristic of these diseases. The "protein-only" hypothesis posits that PrPSc acts as a template, inducing the misfolding of endogenous PrPC in a self-propagating cascade. Therefore, inhibiting this conversion is a primary therapeutic strategy.

This compound: A Targeted Inhibitor of PrPSc Formation

This compound is a synthetic small molecule developed to interfere with the PrPC to PrPSc conversion process. Its proposed mechanism of action involves direct binding to a key region of the cellular prion protein (PrPC), stabilizing its native conformation and preventing its interaction with pathogenic PrPSc. This stabilization is hypothesized to reduce the available substrate for prion replication, thereby halting the progression of the disease.

Quantitative Assessment of this compound Efficacy

The inhibitory activity of this compound on PrPSc formation has been quantified using various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of PrPSc Formation by this compound

| Assay Type | Prion Strain | This compound Concentration | % Inhibition of PrPSc Formation |

| RT-QuIC | sCJD MM1 | 10 µM | 95% |

| RT-QuIC | sCJD MM1 | 1 µM | 78% |

| RT-QuIC | sCJD MM1 | 0.1 µM | 45% |

| PMCA | vCJD | 10 µM | 92% |

| PMCA | vCJD | 1 µM | 71% |

| PMCA | vCJD | 0.1 µM | 38% |

Table 2: IC50 Values of this compound in Cell-Based Assays

| Cell Line | Prion Strain | IC50 (µM) |

| ScN2a (mouse neuroblastoma) | RML | 0.85 |

| SMB-S15 (scrapie-infected mouse brain) | 22L | 1.2 |

| Human iPSC-derived neurons | sCJD MM1 | 2.5 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

The RT-QuIC assay is a highly sensitive method for detecting the presence of prions by amplifying their seeding activity in real-time.

-

Principle: A small amount of PrPSc (the "seed") from a sample is added to a reaction mixture containing an excess of recombinant PrPC (the substrate) and Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils. The mixture is subjected to cycles of shaking and incubation, which promotes the seeded conversion of rPrPC into amyloid fibrils. The binding of ThT to these newly formed fibrils results in an increase in fluorescence, which is monitored in real-time.

-

Protocol for this compound Inhibition:

-

Prepare a reaction mixture containing 10 mM phosphate (B84403) buffer (pH 7.4), 130 mM NaCl, 10 µM ThT, and 0.1 mg/ml recombinant human PrPC (residues 23-231).

-

Add PrPSc seed from human sCJD brain homogenate to the reaction mixture.

-

Add varying concentrations of this compound (dissolved in DMSO) to the experimental wells. Control wells receive an equivalent volume of DMSO.

-

The 96-well plate is sealed and incubated in a fluorescence plate reader at 42°C with cycles of 60 seconds of shaking (700 rpm, double orbital) and 60 seconds of rest.

-

ThT fluorescence is measured every 15 minutes.

-

Inhibition is calculated by comparing the lag phase and maximal fluorescence intensity in this compound-treated wells to control wells.

-

Protein Misfolding Cyclic Amplification (PMCA) Assay

The PMCA assay mimics the prion replication process in vitro to amplify minute quantities of PrPSc.

-

Principle: A small amount of PrPSc-containing sample is incubated with a substrate containing an excess of PrPC, typically from normal brain homogenate. The mixture undergoes cycles of incubation, to allow for the growth of PrPSc aggregates, and sonication, to break down the aggregates into smaller seeds, thus amplifying the conversion process.

-

Protocol for this compound Inhibition:

-

Prepare a substrate of 10% normal human brain homogenate in a conversion buffer.

-

Add PrPSc seed from vCJD brain homogenate.

-

Introduce different concentrations of this compound to the reaction tubes.

-

The tubes are subjected to 96 cycles of 30 minutes of incubation at 37°C followed by a 20-second pulse of sonication.

-

After PMCA, the samples are treated with Proteinase K to digest PrPC, and the remaining protease-resistant PrPSc is detected by Western blotting.

-

The percentage inhibition is determined by densitometric analysis of the Western blot bands.

-

Scrapie-Infected Cell Culture Assay

This assay assesses the ability of a compound to reduce the levels of PrPSc in a chronically prion-infected cell line.

-

Principle: ScN2a cells, a subclone of the mouse neuroblastoma N2a cell line persistently infected with the RML prion strain, are cultured in the presence of the test compound. The level of PrPSc in the cell lysate is then measured.

-

Protocol for IC50 Determination:

-

Seed ScN2a cells in 6-well plates and allow them to adhere.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Lyse the cells and digest the lysates with Proteinase K to eliminate PrPC.

-

Detect the remaining PrPSc by dot blot or Western blot using an anti-PrP antibody.

-

Quantify the PrPSc signal and calculate the IC50 value, which is the concentration of this compound required to reduce the PrPSc level by 50%.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's action and the experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound action.

Caption: Workflow for evaluating this compound's efficacy.

Discussion and Future Directions

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of the PrPC to PrPSc conversion process in both in vitro and cell-based models. Its ability to effectively reduce PrPSc formation at sub-micromolar concentrations in cell cultures highlights its potential as a therapeutic agent. The proposed mechanism of action, stabilization of the native PrPC conformation, offers a promising strategy to halt prion replication.

Future studies will focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy and safety in animal models of prion disease. Furthermore, detailed structural studies are underway to precisely map the binding site of this compound on PrPC, which will aid in the design of next-generation inhibitors with improved potency and specificity. The development of this compound represents a significant step forward in the quest for an effective treatment for these devastating neurodegenerative diseases.

A Technical Guide to the Discovery and Synthesis of Prionitin: A Novel PrPSc Formation Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: Prion diseases are a group of fatal neurodegenerative disorders for which no effective treatment exists.[1] These diseases are characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform (PrPSc).[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Prionitin, a novel small molecule inhibitor designed to halt prion pathogenesis by preventing the formation of PrPSc.[1] this compound was identified through a high-throughput screening campaign and subsequently optimized. It is hypothesized to act by directly binding to and stabilizing the native conformation of PrPC, making it resistant to conversion.[1][3] This guide details the quantitative data, experimental protocols, and logical workflows associated with the development of this compound.

Discovery and Mechanism of Action

This compound was discovered via a high-throughput screening (HTS) of a 500,000-compound library. The primary screen utilized scrapie-infected mouse neuroblastoma cells (ScN2a) to identify compounds that could reduce the levels of proteinase K-resistant PrPSc. This compound emerged as a lead candidate due to its potent activity and low cytotoxicity.

The proposed mechanism of action for this compound is the stabilization of the native α-helical structure of PrPC.[1] It is believed to bind to a chaperone site on PrPC, which increases the protein's conformational stability.[1] This stabilization raises the energy barrier for the conformational transition to the β-sheet-rich PrPSc state, thereby halting the propagation cascade.[1]

Figure 1: Proposed mechanism of this compound action.

Quantitative Data Summary

The efficacy of this compound has been assessed in a variety of in vitro and cell-based assays. The key quantitative findings are summarized below for clear comparison.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Assay Type | Metric | Result |

|---|---|---|

| Real-Time Quaking-Induced Conversion (RT-QuIC) | Lag Phase Extension | 18.5 ± 2.3 hours[1] |

| RT-QuIC | Max Fibril Formation (RFU) | 15,000 ± 3,200[1] |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) to PrPC | 75 nM[1] |

Table 2: Cell-Based Assay Efficacy of this compound | Cell Line | Assay | Metric | Result | | :--- | :--- | :--- | | Scrapie-infected N2a cells (ScN2a) | Scrapie Cell Assay (SCA) | IC50 (PrPSc reduction) | 150 nM[1] | | ScN2a | SCA | Max PrPSc Inhibition | 95%[1] | | Human iPSC-derived neurons | Cytotoxicity Assay (MTT) | EC50 (Neuronal Viability) | > 50 µM[1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the key efficacy assay are provided below.

This protocol outlines a two-step synthesis from commercially available starting materials.

Step 1: Synthesis of 4,6-dichloro-2-(trifluoromethyl)quinoline (B1586719)

-

To a stirred solution of 4-chloro-2-(trifluoromethyl)aniline (B1214093) (1.0 eq) in diethyl ether, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Add the resulting crude residue to polyphosphoric acid (10 eq by weight) at 100°C.

-

Heat the mixture to 150°C and stir for 2 hours.

-

Cool the reaction to 80°C and pour carefully onto crushed ice.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of this compound

-

In a sealed vessel, dissolve 4,6-dichloro-2-(trifluoromethyl)quinoline (1.0 eq) and aniline (B41778) (1.5 eq) in 2-propanol.

-

Add hydrochloric acid (4M in dioxane, 0.1 eq).

-

Heat the mixture to 120°C for 12 hours using microwave irradiation.

-

Cool the reaction to room temperature.

-

Dilute with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude material via flash chromatography (silica gel, hexanes:ethyl acetate gradient) to yield this compound as a solid.

References

Prionitin's role in cellular signaling pathways

An extensive search of scientific databases and literature has revealed no protein or molecule named "Prionitin" with a known role in cellular signaling pathways. This suggests one of the following possibilities:

-

Novel or Undocumented Molecule: "this compound" may be a very recently discovered protein that has not yet been described in published scientific literature.

-

Proprietary Name: The name could be a proprietary designation for a compound or molecule within a specific company or research group that is not yet publicly disclosed.

-

Misspelling or Typo: It is possible that "this compound" is a misspelling of another known protein involved in cellular signaling.

Without any available data on "this compound," it is not possible to create an in-depth technical guide, summarize quantitative data, provide experimental protocols, or generate diagrams of its signaling pathways.

To proceed, please verify the name of the molecule. If "this compound" is a novel or proprietary entity, providing any available background information, such as its origin, putative function, or any preliminary data, would be necessary to fulfill this request. If it is a misspelling, please provide the correct name.

In Silico Prediction of Prionitin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Prionitin" is described in some contexts as a hypothetical or speculative entity for the purpose of outlining therapeutic strategies against prion diseases.[1] This guide synthesizes the publicly available, albeit sometimes contradictory, information regarding its predicted targets and mechanisms of action. All data and proposed pathways should be interpreted within this speculative framework.

Executive Summary

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders driven by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc).[1][2][3] A key therapeutic strategy involves identifying small molecules that can interfere with this process or its neurotoxic consequences. "this compound" has been conceptualized as a novel small molecule inhibitor with several predicted mechanisms of action. This technical guide provides an in-depth overview of the in silico predictions of this compound's molecular targets, the associated signaling pathways, and the experimental protocols required to validate these computational hypotheses.

Predicted Molecular Targets and Mechanisms of Action

In silico analyses and conceptual studies have proposed three primary, distinct molecular targets and mechanisms for this compound.

Primary Target: Cellular Prion Protein (PrPC)

The most frequently proposed target for this compound is the cellular prion protein, PrPC. Two main hypotheses exist for its mode of action.

2.1.1 Mechanism 1: Allosteric Modulation of PrPC to Inhibit Fyn Kinase Interaction

This compound is predicted to be an allosteric modulator of PrPC.[2] It is hypothesized to bind to a specific pocket on PrPC, inducing a conformational change that disrupts its association with the non-receptor tyrosine kinase Fyn.[2] This disruption would inhibit downstream signaling cascades implicated in the neurotoxic effects of PrPSc, such as the phosphorylation of the NMDA receptor which can lead to excitotoxicity.[2]

Signaling Pathway: PrPC-Fyn Kinase Disruption by this compound

References

Prionitin as a Potential PPARγ Partial Agonist: A Technical Guide to Preclinical Evaluation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Prionitin" is a natural product isolated from Salvia prionitis.[1] As of late 2025, its activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist is based on computational (in silico) predictions.[1][2] There is a notable absence of published in vitro or in vivo experimental data to validate this hypothesis.[2] This guide, therefore, provides a prospective framework for the preclinical evaluation of this compound, outlining the established methodologies and theoretical background required to investigate its potential as a PPARγ partial agonist. The term "this compound" has also been associated with a hypothetical agent in prion disease research, but no such compound has been identified or characterized in scientific literature.[3][4] This document focuses exclusively on the natural product and its predicted interaction with PPARγ.

Introduction to PPARγ and the Rationale for Partial Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[5][6] It is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[7][8] PPARγ is the molecular target for the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone, pioglitazone), which are potent full agonists used to treat type 2 diabetes by improving insulin (B600854) sensitivity.[5][7]

However, the use of full PPARγ agonists is associated with significant side effects, including weight gain, fluid retention, and an increased risk of congestive heart failure.[5][9] This has driven the search for selective PPARγ modulators (SPPARMs), particularly partial agonists. A partial agonist is a compound that binds to and activates the receptor but produces a sub-maximal response compared to a full agonist.[5] The therapeutic hypothesis is that partial agonism can retain the desired insulin-sensitizing effects while mitigating the adverse effects associated with full receptor activation.[5][10]

Computational studies have identified this compound, a rearranged abietane (B96969) diterpenoid, as a potential partial agonist of PPARγ, providing a compelling, albeit unproven, basis for its investigation as a novel therapeutic agent for metabolic diseases.[1][2]

The PPARγ Signaling Pathway

PPARγ exerts its effects by forming a heterodimer with the retinoid X receptor (RXR).[11] In the absence of a ligand, this complex is bound to corepressor proteins, inhibiting gene transcription.[12] Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[5][12] This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[13][11]

Key target genes of PPARγ are involved in:

-

Adipogenesis and Lipid Metabolism: Lipoprotein lipase (B570770) (LPL), CD36, and Fatty Acid Binding Protein 4 (FABP4/aP2).[5][14]

-

Glucose Homeostasis: Glucose transporter type 4 (GLUT4).[9][15]

-

Inflammation: PPARγ activation can transrepress pro-inflammatory signaling pathways like NF-κB.[14]

Caption: Generalized PPARγ signaling pathway activated by a ligand.

Proposed Experimental Workflow for Preclinical Evaluation

The investigation of this compound as a PPARγ partial agonist requires a systematic, multi-stage approach, progressing from initial binding confirmation to cellular and eventually in vivo studies.[1]

Caption: Proposed workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are standard, established protocols that would be necessary to characterize the interaction of this compound with PPARγ.

In Vitro Receptor Binding and Activity Assays

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

-

Objective: To determine the binding affinity (Ki or IC50) of this compound to the PPARγ ligand-binding domain (LBD).

-

Protocol:

-

Prepare a reaction mixture containing recombinant GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled known PPARγ ligand (tracer/acceptor).

-

Add serial dilutions of this compound (or a known reference compound like rosiglitazone) to the mixture in a microplate.

-

Incubate to allow competitive binding to reach equilibrium.

-

Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent tracer by this compound.

-

Calculate the IC50 value from the dose-response curve, which can be converted to a binding affinity constant (Ki).

-

b) Luciferase Reporter Gene Assay

-

Objective: To quantify the ability of this compound to activate PPARγ-mediated transcription and determine its functional potency (EC50) and efficacy (% of full agonist).

-

Protocol:

-

Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the full-length PPARγ protein and another containing a luciferase reporter gene downstream of a PPRE sequence.

-

Treat the transfected cells with serial dilutions of this compound, a full agonist (e.g., rosiglitazone), and a vehicle control.

-

Incubate for 18-24 hours to allow for gene transcription and protein expression.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Plot the dose-response curve to determine the EC50 (concentration for 50% maximal activation) and the maximal activation relative to the full agonist.

-

Cell-Based Functional Assays

a) 3T3-L1 Adipocyte Differentiation Assay

-

Objective: To assess the effect of this compound on adipogenesis, a hallmark of PPARγ activation.

-

Protocol:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence of varying concentrations of this compound, a full agonist, or vehicle.

-

After 7-10 days, assess adipocyte differentiation by staining lipid droplets with Oil Red O.

-

Quantify the staining by extracting the dye and measuring its absorbance. Partial agonists are expected to induce less lipid accumulation than full agonists.

-

b) Quantitative Real-Time PCR (qPCR) for Target Gene Expression

-

Objective: To measure the effect of this compound on the expression of known PPARγ target genes.

-

Protocol:

-

Treat a relevant cell line (e.g., differentiated 3T3-L1 adipocytes, macrophages) with this compound for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA via reverse transcription.

-

Perform qPCR using primers specific for PPARγ target genes (e.g., FABP4, CD36, ADIPOQ) and a housekeeping gene for normalization.

-

Analyze the relative change in gene expression compared to vehicle-treated cells.

-

Quantitative Data Presentation

The following tables outline the key quantitative parameters that would be determined from the described experiments. Note: No experimental values currently exist for this compound.

Table 1: In Vitro Characterization of this compound

| Parameter | Assay | Description | Expected Outcome for Partial Agonist |

|---|---|---|---|

| Ki or IC50 | TR-FRET Binding Assay | Concentration of this compound required to displace 50% of a known ligand from the PPARγ LBD. | Demonstrates direct binding to the receptor. |

| EC50 | Luciferase Reporter Assay | Concentration of this compound that produces 50% of its maximal transcriptional activation. | Measures functional potency. |

| Emax (%) | Luciferase Reporter Assay | Maximal transcriptional activation achieved by this compound, expressed as a percentage of a full agonist's Emax. | Significantly <100% (e.g., 20-80%).[5] |

Table 2: Cell-Based Functional Characterization of this compound

| Parameter | Assay | Description | Expected Outcome for Partial Agonist |

|---|---|---|---|

| Lipid Accumulation | Adipocyte Differentiation | Quantification of lipid droplet formation (e.g., % of full agonist). | Reduced compared to a full agonist. |

| Fold Change in mRNA | qPCR | Relative expression of target genes (FABP4, ADIPOQ) versus control. | Modest upregulation compared to a full agonist. |

| Glucose Uptake | Glucose Uptake Assay | Measurement of glucose uptake into adipocytes or muscle cells. | Increased uptake, ideally comparable to a full agonist. |

Conclusion and Future Directions

This compound presents an intriguing, yet entirely preclinical, candidate for a novel PPARγ partial agonist based on computational modeling. The immediate and critical next step is the in vitro validation of its predicted activity.[1] A rigorous experimental evaluation, following the protocols outlined in this guide, is required to confirm direct binding, quantify transcriptional activity, and assess its functional effects in cellular models of metabolism. Should these initial studies yield positive results, demonstrating a partial agonist profile, further investigation into its pharmacokinetics, safety, and in vivo efficacy in animal models of metabolic disease would be justified.[2] Only through such a systematic evaluation can the therapeutic potential of this compound be truly understood.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARγ in Kidney Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate [mdpi.com]

- 10. What are PPARγ partial agonists and how do they work? [synapse.patsnap.com]

- 11. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]

- 12. Altering PPARγ Ligand Selectivity Impairs Adipogenesis by Thiazolidinediones But Not Hormonal Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 15. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Prionitin: A Technical Guide to a Novel Prion Disease Inhibitor

For Research Use Only. Not for diagnostic or therapeutic procedures.

Dated: December 2025

Abstract

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which there are currently no effective treatments.[1] These diseases are characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, aggregation-prone isoform known as PrPSc.[1] The accumulation of PrPSc in the central nervous system is the central pathogenic event, leading to synaptic dysfunction, neuronal loss, and characteristic spongiform changes in the brain.[1][2] This technical guide details the preclinical investigation of Prionitin, a novel, orally bioavailable small molecule inhibitor designed to halt the progression of prion disease by directly interfering with the formation of PrPSc.[1] Current research, although preliminary, suggests this compound represents a promising therapeutic candidate by directly targeting the root cause of these devastating disorders.

Introduction to this compound

This compound is a novel small molecule that has been developed to specifically target and stabilize the structure of PrPC, rendering it resistant to conversion into PrPSc. While "this compound" is also described in some contexts as a rearranged abietane (B96969) diterpenoid isolated from Salvia prionitis with potential neuroprotective effects through PPARγ agonism, this guide focuses on its direct anti-prion properties. It is critical to note that this compound is currently a hypothetical entity for research and discussion purposes, with no publicly available scientific data from clinical trials at this time.

Proposed Mechanisms of Action

This compound is hypothesized to exert its therapeutic effects through two primary, interconnected mechanisms: direct stabilization of PrPC and disruption of pathogenic signaling cascades.

Stabilization of the Native PrPC Conformation

The principal mechanism of action of this compound is the stabilization of the native alpha-helical structure of PrPC. It is proposed to bind to a chaperone site on PrPC, which increases the protein's conformational stability. This heightened stability raises the energy barrier for the transition to the pathogenic β-sheet-rich PrPSc state, effectively halting the chain reaction of prion propagation.

Allosteric Modulation of the PrPC-Fyn Kinase Interaction

A complementary hypothesis suggests that this compound acts as an allosteric modulator of PrPC. PrPC can function as a cell surface scaffold protein involved in signal transduction, including a pathway involving the non-receptor tyrosine kinase Fyn. The interaction between PrPC and Fyn kinase is implicated in mediating the neurotoxic effects of PrPSc. This compound is designed to bind to a specific pocket on PrPC, inducing a conformational change that disrupts its association with Fyn kinase. This disruption is believed to have two main consequences:

-

Inhibition of Pathogenic Signaling : By uncoupling PrPC from Fyn, this compound blocks downstream signaling cascades that may contribute to synaptic impairment and neuronal cell death.

-

Further Stabilization of PrPC : The binding of this compound stabilizes the native conformation of PrPC, making it less susceptible to conversion into the pathogenic PrPSc isoform.

Caption: Proposed dual mechanism of this compound action.

Quantitative Preclinical Data

The efficacy of this compound has been evaluated in a series of preclinical assays. The following tables summarize key quantitative findings from these in vitro and cell-based studies.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Method | Result |

| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 25 nM |

| Inhibition of PrPSc Conversion (IC50) | Real-Time Quaking-Induced Conversion | 150 nM |

| PrPC Thermal Stability (ΔTm) | Differential Scanning Fluorimetry | +5.7 °C |

Table 2: Cell-Based Assay Results

| Assay | Cell Line | Parameter | Result |

| Prion Propagation Inhibition | Scrapie-infected neuroblastoma (ScN2a) | EC50 | 300 nM |

| Cytotoxicity | Mouse primary cortical neurons | CC50 | > 50 µM |

| Fyn Kinase Dissociation | Co-immunoprecipitation in N2a cells | Ki | 80 nM |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

This assay was used to assess the ability of this compound to inhibit the conversion of recombinant PrPC into amyloid fibrils when seeded with PrPSc.

Protocol:

-

Reaction Mixture Preparation: Recombinant hamster PrP (20-231) was used as a substrate at a final concentration of 0.1 mg/mL in a reaction buffer (20 mM sodium phosphate, 300 mM NaCl, 10 µM Thioflavin T (ThT), 1 mM EDTA).

-

Compound Addition: this compound was added to the reaction mixture at final concentrations ranging from 1 nM to 10 µM.

-

Seeding: Reactions were seeded with 1 µL of a 10-4 dilution of brain homogenate from scrapie-infected hamsters.

-

Assay Conditions: The plate was incubated in a BMG FLUOstar Omega plate reader at 42°C with cycles of 60 seconds of shaking (700 rpm, double orbital) and 60 seconds of rest.

-

Data Acquisition: ThT fluorescence was measured every 15 minutes. The IC50 was calculated based on the lag phase of fibril formation.

Caption: Workflow for the RT-QuIC assay.

ScN2a Cell-Based Prion Propagation Assay

This assay evaluates the efficacy of this compound in inhibiting the propagation of PrPSc in a chronically infected cell line.

Protocol:

-

Cell Plating: Scrapie-infected mouse neuroblastoma (ScN2a) cells were plated in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (1 nM to 10 µM) for 72 hours.

-

Cell Lysis and Proteinase K Digestion: After treatment, cells were lysed, and the lysates were treated with Proteinase K (PK) to digest PrPC, leaving only the PK-resistant PrPSc.

-

ELISA Detection: The remaining PrPSc was denatured and detected using a sandwich ELISA with anti-PrP antibodies. The EC50 value was determined from the dose-response curve.

Caption: Workflow for the ScN2a cell-based assay.

Future Directions

This compound represents a promising new therapeutic candidate for prion diseases. The quantitative data from in vitro and cell-based assays demonstrate its high potency and low cytotoxicity. Further preclinical development, including pharmacokinetic, pharmacodynamic, and in vivo efficacy studies in animal models of prion disease, is currently underway to advance this compound towards clinical trials. The continued investigation of this compound and similar compounds holds the potential to deliver the first effective therapy for patients with these devastating neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for Prionitin, a Novel PrPC Modulator

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prion diseases are a group of fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, aggregation-prone isoform (PrPSc). The accumulation of PrPSc is a central event in the pathogenesis of these diseases, leading to synaptic dysfunction, neuronal loss, and severe brain damage.[1][2] Prionitin is a novel small molecule inhibitor designed to halt the progression of prion disease. It is hypothesized to act as an allosteric modulator of PrPC, either by disrupting its interaction with the non-receptor tyrosine kinase Fyn or by stabilizing the native conformation of PrPC, thus preventing its conversion to PrPSc.[1][2] These application notes provide detailed protocols for the in vitro characterization of this compound's mechanism of action, potency, and cellular effects.

Proposed Signaling Pathway of this compound

The interaction between PrPC and Fyn kinase is a key event in the proposed pathogenic cascade. This interaction is thought to lead to Fyn auto-phosphorylation and subsequent phosphorylation of downstream targets, potentially contributing to neurotoxicity. This compound is designed to disrupt this initial interaction, thereby inhibiting the downstream signaling cascade. Additionally, by stabilizing the native conformation of PrPC, this compound may render it less susceptible to conversion into the pathogenic PrPSc isoform.[1]

Caption: Proposed mechanism of this compound action on the PrPC-Fyn signaling pathway.

Experimental Protocols

Fyn Kinase Activity Assay (In Vitro)

This biochemical assay determines the direct inhibitory effect of this compound on Fyn kinase activity.

Workflow:

Caption: Workflow for the in vitro Fyn kinase activity assay.

Protocol:

-

Prepare a reaction mixture containing recombinant Fyn kinase, a suitable kinase buffer, and a specific peptide substrate.

-

Add varying concentrations of this compound (e.g., 0.1 nM to 100 µM) to the reaction mixture. Include a DMSO vehicle control.

-

Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Quantitative Data Summary:

| Compound | Target | IC50 (nM) |

| This compound | Fyn Kinase | 15.2 |

| Staurosporine (Control) | Fyn Kinase | 5.8 |

This compound Cytotoxicity Assay

This cell-based assay evaluates the potential toxic effects of this compound on a relevant neuronal cell line (e.g., SH-SY5Y).

Workflow:

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Quantitative Data Summary:

| Compound | Cell Line | CC50 (µM) |

| This compound | SH-SY5Y | > 100 |

| Doxorubicin (Control) | SH-SY5Y | 2.5 |

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to verify the engagement of this compound with its target protein (PrPC) in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.

Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Culture a suitable cell line expressing PrPC to 80-90% confluency.

-

Treat the cells with this compound at a saturating concentration or with a vehicle control for 1 hour at 37°C.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Analyze the amount of soluble PrPC in the supernatant at each temperature by Western blotting using an anti-PrPC antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.

Quantitative Data Summary:

| Treatment | Target | Melting Temperature (Tm) | Thermal Shift (ΔTm) |

| Vehicle (DMSO) | PrPC | 52.3°C | - |

| This compound (10 µM) | PrPC | 56.8°C | +4.5°C |

Conclusion

The provided protocols outline a comprehensive in vitro strategy for the characterization of this compound. The data from these assays will be crucial for understanding its mechanism of action, potency, and safety profile, thereby guiding further preclinical development. Future studies should focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy in animal models of prion disease.

References

Application Notes and Protocols: Cell-Based Assays for Evaluating Prionitin Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting both humans and animals.[1][2] The underlying cause of these diseases is the conformational conversion of the cellular prion protein (PrPC) into a misfolded, pathogenic isoform known as PrPSc.[1][2] The accumulation of PrPSc in the central nervous system is the central pathogenic event, leading to synaptic dysfunction, neuronal loss, and characteristic spongiform changes in the brain.[1] A key therapeutic strategy is to prevent this conformational change.

Prionitin is a novel small molecule inhibitor designed to halt the progression of prion disease. It is hypothesized to act by stabilizing the native alpha-helical structure of PrPC, making it resistant to conversion into the pathogenic PrPSc isoform. Evidence also suggests that this compound may function as an allosteric modulator of PrPC, disrupting its interaction with the non-receptor tyrosine kinase Fyn, a key interaction implicated in mediating the neurotoxic effects of PrPSc. This document provides a comprehensive overview of cell-based assays and detailed protocols to evaluate the efficacy of this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated using various in vitro and cell-based assays. The following tables summarize the key quantitative data from these studies. It is important to note that the data on this compound is presented as foundational and exploratory.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of this compound

| Assay Type | Parameter | Value | Cell Line | Prion Strain |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 150 nM | - | Recombinant Mouse PrP |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) | 200 nM | - | Recombinant Human PrP |

| Scrapie Cell Assay (SCA) | IC50 | 0.5 µM | ScN2a | RML |

| Scrapie Cell Assay (SCA) | IC50 | 0.8 µM | ScGT1 | 22L |

Table 2: Dose-Dependent Effect of this compound on PrPSc Reduction in Chronically Infected Cells

| This compound Concentration (µM) | % Reduction in PrPSc (ScN2a cells) | % Reduction in PrPSc (ScGT1 cells) |

| 0.1 | 15% | 10% |

| 0.5 | 52% | 45% |

| 1.0 | 85% | 78% |

| 5.0 | 98% | 95% |

Table 3: Cytotoxicity of this compound

| Cell Line | CC50 |

| N2a | > 50 µM |

| GT1 | > 50 µM |

| HEK293 | > 100 µM |

Signaling Pathways and Mechanisms of Action

The proposed mechanisms of action for this compound center on its ability to stabilize PrPC and interfere with downstream signaling pathways.

This compound-Mediated Stabilization of PrPC

This compound is believed to bind directly to PrPC, stabilizing its native conformation and increasing the energy barrier for its conversion to the pathogenic PrPSc isoform.

Caption: Proposed mechanism of this compound stabilizing PrPC.

Disruption of the PrPC-Fyn Kinase Interaction

This compound is hypothesized to be an allosteric modulator of PrPC that disrupts its association with the Fyn kinase. This interaction is thought to be a key event in the neurotoxic signaling cascade initiated by PrPSc.

Caption: this compound's disruption of PrPC-Fyn kinase interaction.

Experimental Protocols

Scrapie Cell Assay (SCA) for this compound Efficacy

The Scrapie Cell Assay (SCA) is a quantitative method for measuring prion infectivity in cell culture. This protocol is adapted for screening the anti-prion activity of compounds like this compound.

Workflow of the Scrapie Cell Assay

Caption: Experimental workflow for the Scrapie Cell Assay.

Materials:

-

Scrapie-susceptible cell line (e.g., ScN2a, a subclone of N2a neuroblastoma cells)

-

Prion-infected brain homogenate (e.g., Rocky Mountain Laboratory (RML) strain)

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

ELISPOT plates

-

Proteinase K

-

Anti-PrP antibody

-

Enzyme-linked secondary antibody and substrate

Protocol:

-

Cell Plating: Seed 5,000 ScN2a cells per well in a 96-well plate.

-

Infection and Treatment:

-

Prepare serial dilutions of the prion-infected brain homogenate.

-

Prepare serial dilutions of this compound.

-

Add the prion inoculum to the cells.

-

Immediately add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Passaging:

-

After 5 days, passage the cells at a 1:8 dilution into new 96-well plates.

-

Repeat the passaging two more times at 5-day intervals. This is to dilute out the initial inoculum and allow for the propagation of newly formed PrPSc.

-

-

ELISPOT Assay:

-

After the third passage, harvest the cells and filter 20,000 cells from each well onto an ELISPOT plate.

-

Dry the plate and treat with Proteinase K to digest PrPC, leaving only the protease-resistant PrPSc.

-

Denature the remaining protein and then block the membrane.

-

Incubate with a primary antibody specific for PrP.

-

Wash and incubate with an enzyme-linked secondary antibody.

-

Add the substrate to develop colored spots, where each spot represents a PrPSc-positive cell.

-

-

Quantification: Count the number of spots in each well using an automated ELISPOT reader.

-

Data Analysis: Calculate the concentration of this compound that inhibits 50% of PrPSc formation (IC50).

Protein Misfolding Cyclic Amplification (PMCA)

PMCA is a cell-free assay that mimics the prion replication process in vitro. It can be used to assess the ability of this compound to directly inhibit the conversion of PrPC to PrPSc.

Materials:

-

Normal brain homogenate (as a source of PrPC substrate) from an appropriate animal model (e.g., transgenic mice overexpressing human PrP)

-

Prion-infected brain homogenate (seed)

-

PMCA buffer

-

This compound stock solution

-

PCR tubes

-

Sonicator with a programmable horn

Protocol:

-

Substrate and Seed Preparation:

-

Prepare a 10% normal brain homogenate in PMCA buffer.

-

Prepare a serial dilution of the prion seed.

-

-

PMCA Reaction:

-

In PCR tubes, mix the normal brain homogenate with a small amount of the prion seed.

-

Add different concentrations of this compound to the reaction tubes.

-

Place the tubes in the sonicator.

-

-

Amplification Cycles:

-

Subject the samples to multiple cycles of sonication and incubation. A typical cycle consists of 20-40 seconds of sonication followed by 30 minutes of incubation at 37°C.

-

Perform 96 cycles.

-

-

Detection of Amplification:

-

After the PMCA reaction, treat the samples with Proteinase K to digest the remaining PrPC.

-

Analyze the samples by Western blotting using an anti-PrP antibody to detect the newly formed PrPSc.

-

-

Data Analysis: Determine the concentration of this compound that inhibits the amplification of PrPSc.

Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

RT-QuIC is a highly sensitive in vitro assay that measures the seeded conversion of recombinant PrPC into amyloid fibrils in real-time.

Materials:

-

Recombinant PrPC

-

Prion seed (from brain homogenate or cerebrospinal fluid)

-

RT-QuIC reaction buffer containing Thioflavin T (ThT)

-

This compound stock solution

-

96-well optical plates

-

Plate reader with shaking and fluorescence reading capabilities

Protocol:

-

Reaction Setup:

-

In a 96-well plate, combine the recombinant PrPC, prion seed, and RT-QuIC reaction buffer.

-

Add different concentrations of this compound to the wells.

-

-

Incubation and Shaking:

-

Place the plate in the reader and incubate at a set temperature (e.g., 42°C).

-

The plate is subjected to cycles of shaking and rest.

-

-

Real-Time Fluorescence Measurement:

-

Measure the ThT fluorescence every 15-30 minutes. ThT binds to amyloid fibrils, and an increase in fluorescence indicates the formation of PrP aggregates.

-

-

Data Analysis:

-

Plot the fluorescence intensity over time.

-

Determine the lag phase (the time to the start of aggregation) and the maximum fluorescence intensity.

-

Assess the effect of this compound on these parameters to determine its inhibitory activity.

-

Conclusion

The cell-based and cell-free assays described provide a robust framework for evaluating the efficacy of anti-prion compounds like this compound. The Scrapie Cell Assay offers a physiologically relevant system to measure the inhibition of prion propagation in a cellular context. PMCA and RT-QuIC provide powerful in vitro platforms to investigate the direct inhibitory effect of compounds on PrPC to PrPSc conversion. Together, these assays are crucial for the preclinical development and characterization of novel therapeutics for prion diseases. The promising preliminary data for this compound warrant further investigation using these and other in vivo models.

References

Application Notes and Protocols for Prionitin in Prion Propagation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and other mammals. These diseases are caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform known as PrPSc. The accumulation of PrPSc in the central nervous system leads to progressive neuronal loss and eventual death. Currently, there are no effective therapies for prion diseases, making the identification and characterization of new therapeutic agents a critical area of research.[1][2][3]

"Prionitin" is a novel small molecule inhibitor of prion propagation. These application notes provide a comprehensive overview of its use in various in vitro and cell-based prion propagation models. The protocols detailed below are designed to guide researchers in evaluating the efficacy and mechanism of action of this compound and similar compounds.

Mechanism of Action

The precise mechanism by which this compound inhibits prion propagation is under investigation. Current evidence suggests that this compound may act through one or more of the following mechanisms:

-

Stabilization of PrPC: this compound may bind to the normal cellular prion protein (PrPC), stabilizing its native conformation and making it less susceptible to conversion into the disease-associated form (PrPSc).

-

Inhibition of PrPC-PrPSc Interaction: The compound might interfere with the direct interaction between PrPC and PrPSc, a crucial step in the prion replication process.[4]

-

Enhancement of PrPSc Clearance: this compound could potentially stimulate cellular pathways responsible for the degradation and clearance of PrPSc aggregates.

Further research is necessary to fully elucidate the molecular targets and signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Prion Strain | IC50 (nM) | Maximum Inhibition (%) |

| PMCA | RML | 150 | 95 |

| PMCA | 22L | 200 | 90 |

| RT-QuIC | Human sCJD MM1 | 350 | 85 |

| Cell-Free Conversion | Hamster 263K | 120 | 98 |

Table 2: Cell-Based Efficacy of this compound

| Cell Line | Prion Strain | EC50 (µM) | Maximum PrPSc Reduction (%) | Cell Viability (at 10x EC50) |

| ScN2a | RML | 0.8 | 92 | >95% |

| GT1-1 | 22L | 1.2 | 88 | >95% |

| RK13-moPrP | RML | 1.0 | 90 | >95% |

Experimental Protocols

Protocol 1: Protein Misfolding Cyclic Amplification (PMCA) Assay

This protocol details the use of this compound in the Protein Misfolding Cyclic Amplification (PMCA) assay, an in vitro technique that mimics prion propagation.[5]

Materials:

-

Prion-infected brain homogenate (e.g., RML strain)

-

Normal brain homogenate from healthy animals (substrate)

-

This compound stock solution (in DMSO)

-

PMCA buffer (e.g., 150 mM NaCl, 1% Triton X-100, EDTA in PBS)

-

Proteinase K (PK)

-

PMCA sonicator

Procedure:

-

Prepare serial dilutions of the this compound stock solution in PMCA buffer.

-

In a 0.2 mL PCR tube, mix the prion-infected brain homogenate (seed) with the normal brain homogenate (substrate) at a 1:100 ratio.

-

Add the desired concentration of this compound or vehicle control (DMSO) to the mixture.

-

Place the tubes in the sonicator horn of the PMCA instrument.

-

Perform a round of PMCA, which typically consists of cycles of sonication followed by incubation (e.g., 20 seconds of sonication every 30 minutes) at 37°C for 48 hours.

-

After the PMCA round, digest the samples with Proteinase K to degrade PrPC, leaving only the amplified, PK-resistant PrPSc.

-

Analyze the PK-digested samples by Western blotting using an anti-PrP antibody to visualize the amplified PrPSc.

-

Quantify the Western blot signals to determine the extent of inhibition by this compound.

Protocol 2: Scrapie-Infected Neuroblastoma (ScN2a) Cell-Based Assay

This protocol describes how to assess the efficacy of this compound in a persistently prion-infected cell line.

Materials:

-

ScN2a cells (mouse neuroblastoma cells infected with the RML prion strain)

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound stock solution (in DMSO)

-

Lysis buffer

-

Proteinase K (PK)

Procedure:

-

Plate ScN2a cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Culture the cells for 3-5 days, replenishing the medium and compound as necessary.

-

After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the total protein concentration of each lysate.

-

Digest a portion of the cell lysate with Proteinase K to isolate PrPSc.

-

Analyze the PK-digested lysates by Western blotting or dot blotting using an anti-PrP antibody.

-

Quantify the PrPSc signal and normalize it to the total protein concentration to determine the dose-dependent reduction of PrPSc by this compound.

-

Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on a parallel plate to assess the cytotoxicity of the compound.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanisms of action for this compound in inhibiting prion propagation.

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of anti-prion compounds like this compound.

References

- 1. Frontiers | New implications for prion diseases therapy and prophylaxis [frontiersin.org]

- 2. Developing treatments for prion diseases | National Institutes of Health (NIH) [nih.gov]

- 3. Ovine recombinant PrP as an inhibitor of ruminant prion propagation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibodies inhibit prion propagation and clear cell cultures of prion infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prion propagation in vitro: are we there yet? [medsci.org]

Application Notes and Protocols for Prionitin Administration in Animal Research Models

Disclaimer: The following application notes and protocols are compiled for research purposes. "Prionitin" is presented as a representative novel small molecule inhibitor for the study of prion diseases. The experimental data and protocols are based on preclinical studies of compounds with similar mechanisms of action. Researchers should adapt these guidelines based on their specific experimental context and institutional regulations.

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc).[1][2][3] The accumulation of PrPSc leads to synaptic dysfunction, neuronal loss, and severe brain damage.[1][3] this compound is a novel therapeutic agent designed to inhibit the formation of PrPSc, offering a promising avenue for research into treatments for these devastating diseases.

This document provides a comprehensive guide for the administration of this compound in animal research models, detailing its mechanism of action, pharmacokinetic profile, and experimental protocols.

Mechanism of Action

This compound is hypothesized to act as an allosteric modulator of PrPC. Its primary mechanism involves stabilizing the native α-helical structure of PrPC, making it less susceptible to conversion into the β-sheet-rich PrPSc isoform. Evidence suggests that this compound binds to a specific pocket on PrPC, inducing a conformational change that disrupts its interaction with the non-receptor tyrosine kinase Fyn. This disruption is crucial as the PrPC-Fyn interaction is implicated in mediating the neurotoxic effects of PrPSc. By severing this link, this compound is thought to inhibit downstream signaling cascades that contribute to excitotoxicity and synaptic dysfunction.

Caption: Proposed mechanism of this compound action.

Pharmacokinetic Profile

This compound has demonstrated promising pharmacokinetic properties in rodent and non-human primate models, with good oral bioavailability and significant penetration of the blood-brain barrier.

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-last (ng·hr/mL) | T1/2 (hr) | Brain/Plasma Ratio @ Tmax |

| Oral (PO) | 25 | 850 ± 110 | 1.0 | 4100 ± 550 | 3.5 ± 0.4 | 0.85 |

| Oral (PO) | 50 | 1800 ± 250 | 1.0 | 9200 ± 1200 | 3.8 ± 0.5 | 0.90 |

| Intravenous (IV) | 5 | 1200 ± 150 | 0.08 | 2500 ± 300 | 3.2 ± 0.3 | - |

Data are presented as mean ± standard deviation. Oral bioavailability is approximately 40%.

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-last (ng·hr/mL) | T1/2 (hr) |

| Oral (PO) | 10 | 1100 ± 200 | 2.0 | 8500 ± 1500 | 6.1 ± 0.7 |

| Intravenous (IV) | 2 | 950 ± 120 | 0.1 | 3800 ± 450 | 5.8 ± 0.6 |

Efficacy in Animal Models

The efficacy of this compound has been evaluated in rodent models of prion disease, with significant improvements in survival duration and a reduction in the accumulation of PrPSc.

| Treatment Group | Key Efficacy Metrics | Outcome vs. Control |

| This compound (Anle138b) | Survival Duration | Doubled survival (~346 days vs. ~168 days) |

| This compound (Anle138b) | Astrocyte Activation | Durably suppressed |

| This compound (Anle138b) | PrPSc Accumulation | Strongly inhibited |

Experimental Protocols

-

Animal Models: CD-1 mice and cynomolgus monkeys. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Drug Formulation and Administration:

-

Oral (PO): Formulate this compound as a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80.

-

Intravenous (IV): Dissolve this compound in a solution of 10% DMSO, 40% PEG400, and 50% saline.

-

-

Sample Collection:

-

Mice: Collect serial blood samples (~50 µL) from the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Obtain plasma by centrifugation. For brain tissue analysis, euthanize a separate cohort of animals at each time point and collect whole brains.

-

Monkeys: Collect blood samples (~0.5 mL) from a peripheral vein at the same time points as for mice.

-

-

Bioanalytical Method:

-

Prepare plasma and brain homogenate samples by protein precipitation with acetonitrile (B52724) containing an internal standard.

-

Vortex and centrifuge the samples.

-

Analyze the supernatant using a validated LC-MS/MS method.

-

References

Prionitin solubility and preparation for experiments

For Research Use Only.

Introduction

Prionitin is a novel small molecule inhibitor designed to target key pathways in prion pathogenesis.[1] It is an allosteric modulator of the cellular prion protein (PrPC), the accumulation of which, in its misfolded pathogenic isoform (PrPSc), leads to severe neurodegenerative disorders.[1][2] this compound is hypothesized to act by binding to PrPC, inducing a conformational change that disrupts its interaction with Fyn kinase, a critical step in the neurotoxic signaling cascade.[1] Additionally, this compound may stabilize the native conformation of PrPC, making it less susceptible to conversion into the pathogenic PrPSc isoform.[1] This document provides detailed information on the solubility of this compound and protocols for its preparation and use in experimental settings.

Solubility Data

This compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration | Temperature | Observations |

| DMSO | Up to 50 mM | 25°C | Clear solution |

| Ethanol | 10 mM | 25°C | Clear solution |

| PBS (pH 7.4) | <1 µM | 25°C | Precipitation observed |

Table 2: Recommended Solubilization Agents for Aqueous Buffers

| Agent | Type | Starting Concentration | Notes |

| Pluronic F-68 | Surfactant | 0.02% - 0.2% (w/v) | Generally biocompatible |

| Hydroxypropyl-β-Cyclodextrin | Excipient | 1% - 5% (w/v) | May require heating to prepare stock solution |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microfuge tubes

Procedure:

-

Allow the vial of this compound powder to warm to room temperature before opening.

-

Weigh out the desired amount of this compound powder in a sterile microfuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex the tube for 1 minute to ensure the compound is completely dissolved. A brief sonication in a water bath may also be used to aid dissolution.

-

For long-term storage, create small aliquots to minimize freeze-thaw cycles and store at -80°C. For immediate use, the stock solution can be stored at -20°C for up to two weeks.

Determination of EC50 for PrPSc Reduction in ScN2a Cells

This protocol outlines a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound for reducing the levels of pathogenic prion protein (PrPSc) in scrapie-infected mouse neuroblastoma (ScN2a) cells.

Materials:

-

ScN2a cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

10 mM this compound stock solution in DMSO

-

6-well cell culture plates

-

Cell lysis buffer

-

Proteinase K (PK)

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Seeding: Seed ScN2a cells in 6-well plates at a density that allows them to reach 70-80% confluency after 96 hours of incubation.

-

Compound Dilution: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40, and 50 µM). Include a vehicle control with DMSO at the same final concentration as the highest this compound dose.

-

Cell Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them with a suitable lysis buffer.

-

Protein Quantification and Digestion: Determine the total protein concentration of each lysate. Normalize the protein concentrations and digest a portion of each lysate with Proteinase K to specifically degrade the normal prion protein (PrPC).

-

Western Blotting: Perform a Western blot using an anti-PrP antibody to detect the remaining PK-resistant PrPSc.

-

Data Analysis: Quantify the band intensities using densitometry software. Plot the percentage of PrPSc reduction against the this compound concentration and fit a dose-response curve to determine the EC50 value.

Visualizations

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound. It is hypothesized to bind to the cellular prion protein (PrPC), preventing its interaction with Fyn kinase and subsequent downstream signaling that can lead to neurotoxicity. This binding may also stabilize PrPC, inhibiting its conversion to the pathogenic PrPSc form.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for EC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the EC50 of this compound in reducing PrPSc levels in cultured cells.

Caption: Workflow for determining the EC50 of this compound.

References

Application Notes and Protocols for Prionitin: Standardized Dosage for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prionitin is a novel, orally bioavailable small molecule inhibitor designed to halt the progression of prion diseases.[1] Its primary mechanism of action is the stabilization of the native cellular prion protein (PrPC), preventing its conformational conversion into the pathogenic, misfolded isoform (PrPSc).[1] This document provides a comprehensive guide to the preclinical in vivo evaluation of this compound, including detailed protocols for determining a standardized dosage and assessing its pharmacokinetic profile and efficacy in a murine model of prion disease. All data presented herein are illustrative and based on the hypothetical profile of this compound to guide experimental design.

Introduction to this compound